![molecular formula C10H5F3N2O4S2 B12939187 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid CAS No. 62617-21-4](/img/structure/B12939187.png)
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid: is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with trifluoroacetic acid under controlled conditions.
Sulfonylation: The thiadiazole ring is then sulfonylated using sulfonyl chloride derivatives to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated thiadiazole with benzoic acid or its derivatives under suitable conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, the compound can modulate pathways related to cell growth, apoptosis, or microbial metabolism, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups attached to a benzoic acid moiety.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Features both fluoro and trifluoromethyl substituents on the benzoic acid ring.
Uniqueness
Structural Uniqueness: The presence of the thiadiazole ring and the sulfonyl linkage in 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid distinguishes it from other similar compounds, providing unique chemical and biological properties.
Functional Applications: Its unique structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
62617-21-4 |
|---|---|
Formule moléculaire |
C10H5F3N2O4S2 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O4S2/c11-10(12,13)8-14-15-9(20-8)21(18,19)6-3-1-2-5(4-6)7(16)17/h1-4H,(H,16,17) |
Clé InChI |
FRLITCAFKFTFEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


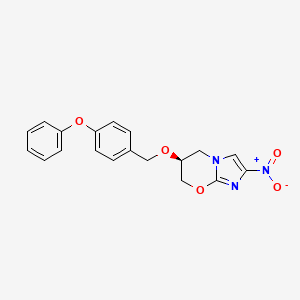
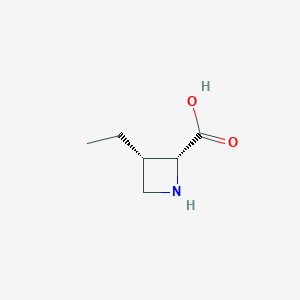
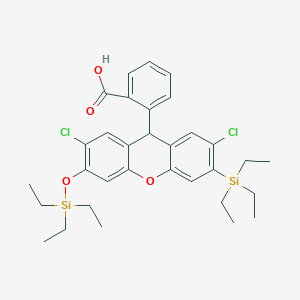


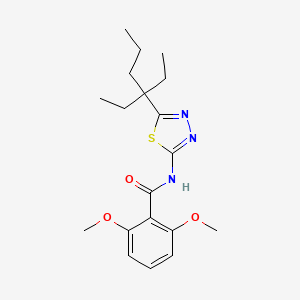
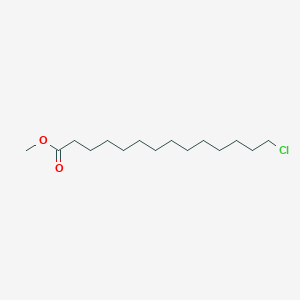
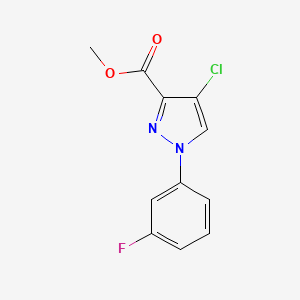
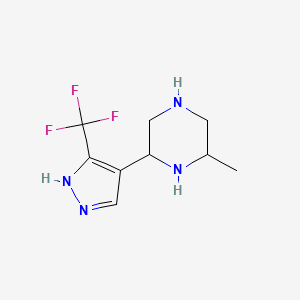
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
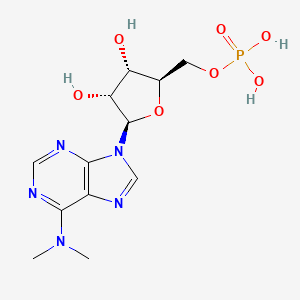
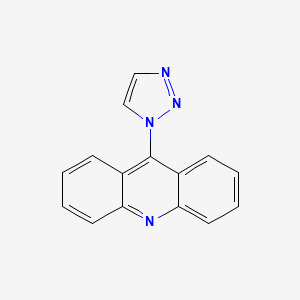
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)

